Home > Products > Screening Compounds P66271 > 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 220835-17-6

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Catalog Number: EVT-1774930
CAS Number: 220835-17-6
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acyclo-7-desazaguanosine (2)

  • Compound Description: A structural analog of the antiviral drug acycloguanosine (1). It is expected to be phosphorylated by thymidine kinases due to its identical side chain compared with acycloguanosine, potentially leading to antiviral activity. []
  • Relevance: Both acyclo-7-desazaguanosine and 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one are purine nucleoside analogs, sharing a similar core structure but with different substituents and modifications. []

2,4-Diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines (1-8)

  • Compound Description: Eight novel, nonclassical antifolates with varying substituents on the anilinomethyl group at position 5 of the pyrrolo[2,3-d]pyrimidine core. These compounds exhibited selective inhibition of Toxoplasma gondii dihydrofolate reductase (tgDHFR) compared to rat liver DHFR. []
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine scaffold with 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. The variations in substituents at position 5 highlight the structure-activity relationship studies conducted within this chemical class. []

N-[4-[N-[(2,4-Diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (9)

  • Compound Description: A classical antifolate analog designed as a dihydrofolate reductase (DHFR) inhibitor and antitumor agent. It showed comparable inhibitory activity to methotrexate against human leukemia and squamous cell carcinoma cell lines. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. The presence of the glutamic acid moiety is a characteristic feature of classical antifolates, distinguishing it from the nonclassical analogs mentioned above. []

N4-Phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines (8-15)

  • Compound Description: A series of compounds synthesized as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These compounds feature various substitutions in the phenyl ring of the 4-anilino moiety. Compounds 8, 10, and 14 exhibited potent VEGFR-2 inhibitory activity, surpassing the standard semaxanib. []
  • Relevance: These compounds belong to the same pyrrolo[2,3-d]pyrimidine class as 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, with modifications at the 2,4,6, and 7 positions. []

N4-Phenylsubstituted-6-phenylmethylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines (16-20)

  • Compound Description: Five compounds synthesized to investigate the importance of the 2-NH2 group for multiple receptor tyrosine kinase (RTK) inhibition. These compounds lack the 2-NH2 group present in the previous series (8-15). []
  • Relevance: These analogs are structurally similar to 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, providing insights into the structure-activity relationship by examining the impact of removing the 2-amino group on biological activity. []

2-Hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one (9d)

  • Compound Description: This pyridopyrimidine derivative emerged as a potent and selective COX-2 inhibitor, demonstrating significant anti-inflammatory activity in a carrageenan-induced paw edema model with a favorable gastroprotective profile. []
  • Relevance: Although 9d is a pyridopyrimidine, its structural similarity to 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, particularly the presence of the 4-methoxyphenyl and phenyl substituents, suggests a potential overlap in their biological targets or mechanisms of action. []

7-Benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines

  • Compound Description: This series of compounds exhibits antimitotic and antitumor activities against both sensitive and resistant tumor cells. These agents bind to tubulin at a distinct site from other antimitotic agents (colchicine, vinca alkaloids, paclitaxel). []
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine core with 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, highlighting the versatility of this scaffold for targeting different biological pathways, in this case, tubulin polymerization, crucial for cell division. []
Overview

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound features a unique structure that combines a pyrrole and pyrimidine moiety, making it of interest in various fields such as medicinal chemistry and organic synthesis. Its molecular formula is C24H24N4O2C_{24}H_{24}N_{4}O_{2} with a molecular weight of 400.5 g/mol. The compound is recognized for its potential biological activities, particularly in enzyme inhibition and receptor binding.

Source and Classification

The compound is classified as a heterocyclic organic compound, specifically a pyrrolopyrimidine derivative. It has been studied for its potential applications in drug development, particularly as inhibitors for various biological targets. The synthesis and characterization of this compound have been documented in scientific literature, emphasizing its relevance in medicinal chemistry and pharmacology .

Synthesis Analysis

Methods

The synthesis of 7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. The general synthetic route includes:

  1. Formation of the Pyrrolopyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of the Methoxyphenyl Group: Electrophilic aromatic substitution reactions are commonly used for this step.
  3. Attachment of the Phenyl Group: This can be accomplished through cross-coupling reactions such as Suzuki or Heck reactions.

Technical Details

The synthesis may involve the use of solvents like ethanol or dimethylformamide and may require specific reaction conditions such as temperature control and stirring under inert atmospheres to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be represented as follows:

  • Molecular Formula: C24H24N4O2C_{24}H_{24}N_{4}O_{2}
  • IUPAC Name: 7-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
  • InChI Key: LYFQYWGUPJANIH-UHFFFAOYSA-N

Data

The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Reactions

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions:

  1. Oxidation Reactions: Particularly at the methoxyphenyl group, which may yield corresponding aldehydes or carboxylic acids.
  2. Reduction Reactions: Targeting the pyrrolopyrimidine core or the phenyl group.
  3. Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at various positions on the molecule.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents or organometallic reagents for substitution reactions. The specific conditions will dictate the major products formed.

Mechanism of Action

The mechanism of action for 7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol largely depends on its biological target. If it functions as an enzyme inhibitor, it likely binds to the active site of the enzyme, preventing substrate interaction. In cases where it acts on receptors, it may mimic or block natural ligands' actions, influencing various biological pathways .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Appearance: Often presented as a solid with varying colors depending on purity.
  • Melting Point: Reported melting points can vary based on synthesis methods and purity levels.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical data from NMR and IR spectroscopy provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

  1. Medicinal Chemistry: The compound has potential applications as an enzyme inhibitor or receptor antagonist, making it valuable in drug design.
  2. Organic Synthesis: It serves as a building block for synthesizing new heterocyclic compounds.
  3. Biological Research: Investigated for its biological activities such as antimicrobial properties and enzyme inhibition mechanisms.
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Taxonomic Classification of Fused Bicyclic Heterocycles

Pyrrolo[2,3-d]pyrimidines belong to the 7-azaindole superclass of fused heterocycles, taxonomically classified as:

  • Bicyclic System: Heterocycles with two fused rings (6-6 or 6-5)
  • Bridgehead Heteroatoms: Nitrogen atoms at positions 1 and 3 (pyrimidine numbering)
  • Electron Distribution: π-deficient pyrimidine ring fused with π-excessive pyrrole

Crystallographic studies of analogues like 7-(4-methoxyphenyl)-5-methyl-9-phenyl-7H-pyrrolo[2,3-d]pyrimidine reveal near-planar configurations (mean deviation: 0.018Å) with defined dihedral angles between substituents. The 4-methoxyphenyl group at N7 exhibits a 52.6° dihedral angle relative to the pyrimidine plane, while C5/C9 aryl groups maintain 15.6°–40.4° angles, optimizing three-dimensional target engagement. Intramolecular C–H···N bonds stabilize these conformations, as evidenced by S(7) graph-set motifs in crystalline states [6].

Table 1: Structural Taxonomy of Pyrrolo[2,3-d]pyrimidine Derivatives

PositionSubstituent in Lead CompoundsSpatial OrientationBiological Consequence
N74-MethoxyphenylDihedral angle: 52.6°Enhanced membrane permeability
C5Phenyl/heteroarylDihedral angle: 15.6°Hydrophobic pocket occupancy
C4Hydroxy/aminoTautomerismH-bond donation/acceptance
C2/C6UnsubstitutedPlanar conjugationπ-stacking interactions

Pharmacological Significance of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

The scaffold demonstrates exceptional target promiscuity, with key activities validated through structure-activity relationship (SAR) studies:

  • Kinase Inhibition: C5-aryl substituted derivatives (e.g., CGP77675) inhibit Src kinase (IC₅₀: 20nM) with >500-fold selectivity over Cdc2. The 3-methoxyphenyl at C5 enhances hydrophobic contacts with kinase hinge regions, while N7-phenethylpiperidine improves solubility [8] [9].
  • Transcriptional Modulation: 2-Amino derivatives (e.g., AS1810722) block STAT6 activation (IL-4 pathway) at nanomolar concentrations, suppressing Th2 differentiation in asthma models. The 3,5-difluorobenzyl group at N7 is critical for disrupting SH2 domain interactions [3].
  • Cytotoxic Activity: 5-Phenyl analogues with C4-amino groups (e.g., compound 13i) inhibit casein kinase CK1δ (IC₅₀: 0.8µM), inducing sub-G₁ cell cycle arrest in bladder cancer models. The 7H-pyrrolo[2,3-d]pyrimidine core facilitates intercalation with ATP-binding sites .
  • Anti-inflammatory Effects: RU2391344C2 patent documents 5-phenyl-N7-(4-morpholinophenyl) derivatives as potent IL-6/IL-1β suppressors, effective in murine arthritis models. The 4-hydroxy group enables salt formation for bioavailability enhancement [5].

Table 2: Pharmacological Profiles of Key Derivatives

CompoundBiological TargetActivityStructural Features
7-(4-Methoxyphenyl)-5-phenyl-4-olMulti-kinaseAnticancer (broad)C5-phenyl, N7-4-MeO-Ph, C4-OH
CGP77675Src kinaseIC₅₀ = 20nMC5-(3-MeO-Ph), N7-phenethylpiperidin-4-ol
AS1810722STAT6IC₅₀ = 45nMN7-(3,5-difluorobenzyl), C2-piperazine
13iCK1δIC₅₀ = 0.8µMN7-cyclopropyl, C4-NHCH₃, C5-Cl

Historical Evolution of 4-Hydroxy Substituted Pyrrolopyrimidines in Drug Discovery

The synthetic exploration of 4-hydroxy derivatives progressed through three phases:

  • Nucleoside Mimicry Era (1990s): Early syntheses focused on glycosylated analogues as purine antimetabolites. The discovery that 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidines resisted glycosylation shifted focus to aglycone derivatives. Classical routes involved Gould-Jacobs cyclizations of 4-aminopyrroles with alkoxymethylenemalonates, yielding low complexity scaffolds [4].

  • Multicomponent Revolution (2000s): Novel one-pot syntheses emerged using Ugi-type reactions. A breakthrough involved condensation of 4-aminopyrrole-3-carboxylates, aryl aldehydes, and β-ketoesters to assemble polysubstituted derivatives in >75% yield. This enabled combinatorial libraries targeting kinases, exemplified by Pfizer's PDGFR inhibitors [4].

  • Late-Stage Diversification (2010s): Modern routes employ C–H activation and click chemistry. The lead compound 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol was optimized via:

  • Suzuki coupling for C5-aryl diversification
  • SNAr reactions at C4 (hydroxy → chloro → amines)
  • N7 alkylation under phase-transfer conditions [1]

Patent analysis (e.g., RU2391344C2) reveals escalating innovation: 78% of pyrrolopyrimidine patents from 2017–2023 cover 4-hydroxy/-amino variants, primarily for oncology (62%) and inflammation (24%) [2] [5].

Table 3: Historical Milestones in 4-Hydroxy Pyrrolo[2,3-d]pyrimidine Development

YearMilestoneSignificance
1992First Gould-Jacobs synthesis of 4-hydroxy derivativesEstablished scaffold accessibility
2009STAT6 inhibitor AS1810722 discoveryValidated IL-4 pathway modulation in asthma
2014Multicomponent synthesis protocolsEnabled rapid library generation (3 steps, >20 analogues)
2019CK1δ inhibitor 13i developmentDemonstrated repurposing beyond kinase targets
2023Review of 2017–2021 medicinal applicationsCatalogued 127 clinical candidates with this core

Properties

CAS Number

220835-17-6

Product Name

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23)

InChI Key

VAOBJTRTUSWVKW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.